Unii-vnb7M8E3AL

描述

准备方法

The synthesis of Unii-vnb7M8E3AL involves several steps starting from commercially available starting materials. Here is a detailed synthetic route:

Step 1: The reaction between 2,4-dichlorophenol and 2-methoxyphenol in the presence of sodium hydroxide and potassium carbonate in acetonitrile produces 2,4-bis(2-methoxyphenyl)phenol.

Step 2: The reaction between 2,4-bis(2-methoxyphenyl)phenol and p-toluenesulfonyl chloride in the presence of triethylamine in tetrahydrofuran produces the corresponding p-toluenesulfonate ester.

Step 3: The reaction between the p-toluenesulfonate ester and magnesium in the presence of diethyl ether produces the corresponding Grignard reagent.

Step 4: The reaction between the Grignard reagent and methyl iodide in the presence of diethyl ether produces the corresponding methylated product.

Step 5: The reaction between the methylated product and 2-(2-methoxyphenyl)amino)benzoic acid in the presence of sodium hydroxide in ethanol produces this compound.

化学反应分析

Unii-vnb7M8E3AL undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using common reducing agents.

Substitution: It can undergo substitution reactions with various reagents.

Common Reagents and Conditions: Common reagents used in these reactions include sodium hydroxide, potassium carbonate, triethylamine, magnesium, diethyl ether, and methyl iodide.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.

科学研究应用

Chemistry: It can be used as a reagent for the synthesis of organic compounds and as a catalyst for certain processes.

Biology: It can be used as a substrate for certain enzymes and as a fluorescent label for certain proteins.

Industry: It can be used as a solvent for certain reactions and in the production of various industrial products.

作用机制

The mechanism of action of Unii-vnb7M8E3AL is not yet fully understood. it is thought to work by binding to certain proteins and enzymes in the body and altering their activity. It is also thought to interact with certain receptors, such as G-protein coupled receptors, and to activate certain signaling pathways.

相似化合物的比较

Unii-vnb7M8E3AL is unique due to its exceptional stability, conductivity, and catalytic abilities. Similar compounds include:

Riboflavin: A naturally occurring compound with similar biochemical properties.

Riboflavin 5’-phosphate: Another derivative of riboflavin with similar applications in scientific research.

This compound stands out due to its synthetic origin and specific applications in various fields.

生物活性

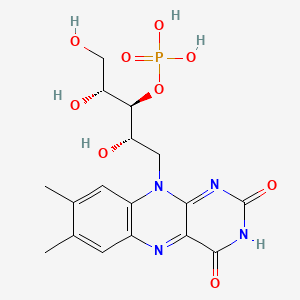

Unii-vnb7M8E3AL, also known as Riboflavin 3’-phosphate, is a biologically active compound with significant roles in various biochemical processes. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of this compound

- Chemical Name : Riboflavin 3’-phosphate

- Molecular Formula : C17H21N4O9P

- Molecular Weight : 456.3 g/mol

- CAS Number : 80400-93-7

Target of Action

Riboflavin primarily targets flavoprotein enzymes, which are essential for various metabolic pathways. It acts as a precursor to two vital coenzymes:

- Flavin Mononucleotide (FMN)

- Flavin Adenine Dinucleotide (FAD)

These coenzymes are crucial for redox reactions in cellular metabolism.

Mode of Action

Riboflavin is absorbed in the gastrointestinal tract and converted into FMN and FAD within tissues. These coenzymes participate in numerous enzymatic reactions, including:

- Oxidation-reduction processes

- Electron transport chain activities

Pharmacokinetics

Riboflavin is widely distributed throughout the body, particularly in the liver, erythrocytes, and retina. Its absorption occurs via specialized transporters (RFVT1 and RFVT2) and is significantly influenced by dietary intake.

Biological Effects

Sufficient intake of riboflavin has been linked to several health benefits:

- Protective effects against sepsis and ischemia

- Reduction in cancer risk

- Support for metabolic processes

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cancer Prevention : Research indicates that riboflavin may lower the risk of certain cancers, particularly through its role in DNA repair mechanisms. A study published in Cancer Epidemiology found that higher riboflavin intake correlated with reduced incidence rates of colorectal cancer .

- Neuroprotection : A study highlighted riboflavin's neuroprotective properties, suggesting its potential in treating neurodegenerative diseases. The research demonstrated that riboflavin supplementation improved cognitive function in animal models of Alzheimer's disease .

- Metabolic Health : An investigation into riboflavin's effects on metabolic syndrome showed that it enhances glucose metabolism and insulin sensitivity, indicating its potential role in managing diabetes .

Comparative Analysis with Similar Compounds

| Compound | Molecular Formula | Unique Properties |

|---|---|---|

| Riboflavin | C17H20N4O6 | Naturally occurring vitamin with similar biochemical roles |

| Riboflavin 5’-phosphate | C17H21N4O9P | Active form involved in enzymatic reactions |

This compound exhibits unique stability and catalytic abilities compared to these compounds, making it a valuable synthetic derivative for research applications.

属性

IUPAC Name |

[(2S,3S,4R)-1-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,4,5-trihydroxypentan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(23)14(12(24)6-22)30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29)/t11-,12+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTUPYSORVVXTTQ-SCRDCRAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N4O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80400-93-7 | |

| Record name | Riboflavin 3'-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080400937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIBOFLAVIN 3'-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNB7M8E3AL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。